molecular formula C21H17N3O2S B2948699 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863594-25-6

3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2948699
CAS No.: 863594-25-6
M. Wt: 375.45
InChI Key: PIWKSFKESJCAQN-UHFFFAOYSA-N
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Description

3-Methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound characterized by its intricate molecular structure

Mechanism of Action

Target of Action

The primary target of 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is sirtuin , a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity . Sirtuins play a key role in regulating cellular processes including the aging process, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .

Mode of Action

As a sirtuin modulator, this compound interacts with its targets by binding to the sirtuin proteins, thereby modulating their activity . This interaction can lead to changes in the cellular processes regulated by sirtuins, such as aging, transcription, apoptosis, inflammation, and stress resistance .

Biochemical Pathways

The compound’s interaction with sirtuins affects various biochemical pathways. For instance, it can influence the aging process by modulating the activity of sirtuins, which are known to extend the lifespan of a cell . It can also impact pathways related to transcription, apoptosis, inflammation, and stress resistance .

Pharmacokinetics

Thiazole derivatives, to which this compound belongs, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability and its ability to reach its target sites in the body.

Result of Action

The modulation of sirtuin activity by this compound can result in a wide variety of molecular and cellular effects. It can potentially increase the lifespan of a cell and is useful for treating and/or preventing a wide variety of diseases and disorders including diabetes, cardiovascular disease, blood clotting disorders, inflammation, and cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility properties suggest that its action could be influenced by the polarity of the environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazoles and pyridine derivatives. Subsequent steps may include methoxylation and acylation reactions to introduce the methoxy and benzamide groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has shown potential as a pharmacological agent. It may exhibit various bioactivities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.

Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Benzamide derivatives: These compounds also contain the benzamide group and may have overlapping pharmacological properties.

Uniqueness: What sets 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide apart is its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3-methoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-13-8-9-15(20-24-17-7-4-10-22-21(17)27-20)12-18(13)23-19(25)14-5-3-6-16(11-14)26-2/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWKSFKESJCAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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